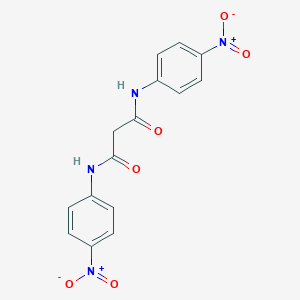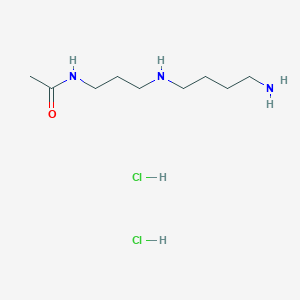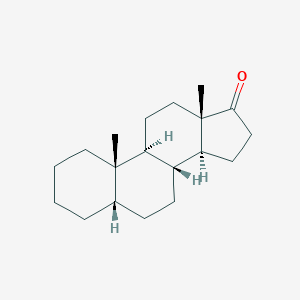
(S)-tert-Butyl sec-butylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl sec-butylcarbamate is a chemical compound with the molecular formula C9H19NO2. It is also known as sec-butyl-carbamic acid tert-butyl ester. This compound is used in various industrial and scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester typically involves the reaction of sec-butylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water, leading to the formation of sec-butylamine and tert-butyl alcohol.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Hydrolysis: sec-Butylamine and tert-butyl alcohol.
Substitution Reactions: Various substituted carbamates depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by forming a covalent bond with the active site of the enzyme, thereby blocking its activity. The pathways involved in its action depend on the specific enzyme or protein it interacts with.
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester can be compared with other similar compounds such as:
- Carbamic acid, (1-methylpropyl)-, 1,1-dimethylpropyl ester
- Carbamic acid, (1-methylpropyl)-, 1,1-dimethylbutyl ester
These compounds share similar chemical structures but differ in the length and branching of the alkyl groups attached to the carbamate moiety. The unique properties of carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester, such as its reactivity and stability, make it distinct from these similar compounds.
Eigenschaften
CAS-Nummer |
134953-64-3 |
|---|---|
Molekularformel |
C9H19NO2 |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
tert-butyl N-butan-2-ylcarbamate |
InChI |
InChI=1S/C9H19NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h7H,6H2,1-5H3,(H,10,11) |
InChI-Schlüssel |
JOLOYYRHPUVBJM-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCC(C)NC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)


![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)










